5-Methyl-2-phenylmorpholine

Vue d'ensemble

Description

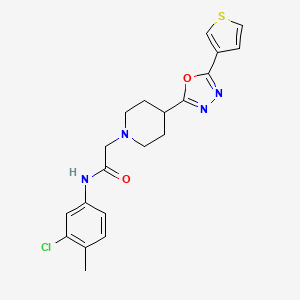

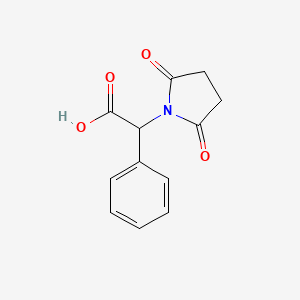

5-Methyl-2-phenylmorpholine is a chemical compound with the molecular formula C11H15NO . It is a derivative of morpholine, a six-membered heterocyclic compound containing two heteroatoms, oxygen and nitrogen .

Molecular Structure Analysis

The molecular structure of 5-Methyl-2-phenylmorpholine consists of a morpholine ring with a methyl group at the 5-position and a phenyl group at the 2-position . The molecular weight is 177.24 g/mol .Applications De Recherche Scientifique

Synthesis and Antidepressant Activity

5-Methyl-2-phenylmorpholine compounds have been synthesized and shown potential in antidepressant activities. Specifically, the study involved synthesizing 2-Aryl-3-methyl-5-phenylmorpholine compounds and testing their antidepressant activities in mice, with promising results indicating shorter immobility time in forced swimming tests for mice administered with certain intermediates compared to control mice (Xiao Xin, 2007).

DNA and RNA Formylation Studies

Research on nucleic acid modifications, particularly DNA and RNA formylation, has used derivatives of 5-Methyl-2-phenylmorpholine. The study introduced a method for the sensitive determination of DNA and RNA formylation, improving detection limits significantly and uncovering new insights into formylated nucleosides in human samples, indicating the potential role of DNA and RNA formylation in physiological processes and disease states (Han-Peng Jiang et al., 2017).

Prodrug Development for Human Neurokinin-1 Receptor Antagonists

Compounds related to 5-Methyl-2-phenylmorpholine have been used in the development of water-soluble prodrugs, particularly targeting the human neurokinin-1 receptor. These compounds have shown potential in preclinical models of inflammation and are suitable for intravenous administration in humans, paving the way for novel therapeutic options (J. Hale et al., 2000).

DNA Binding and Biological Activity

Studies on the relationship between molecular structure and biological activity have involved methyl-substituted phenanthrolines, related to the 5-Methyl-2-phenylmorpholine structure. These studies are significant in understanding the cytotoxicity and DNA binding properties of these compounds, contributing to the field of medicinal chemistry and drug design (C. Brodie et al., 2004).

Catalytic Activity in Organic Reactions

Research has also explored the catalytic activity of compounds related to 5-Methyl-2-phenylmorpholine, particularly in the bromination of organic substrates. This study highlights the influence of substituents on the selenoxides' activity and provides valuable insights into the mechanism and efficiency of these catalysts in organic synthesis (M. Goodman et al., 2004).

Mécanisme D'action

Target of Action

The primary targets of 5-Methyl-2-phenylmorpholine are the Sodium-dependent noradrenaline transporter and the Sodium-dependent dopamine transporter . These transporters play a crucial role in the reuptake of norepinephrine and dopamine into the presynaptic neuron, which is a key process in neurotransmission .

Mode of Action

5-Methyl-2-phenylmorpholine is thought to block the reuptake of norepinephrine and dopamine into the presynaptic neuron . This leads to an increase in the release of these monoamines into the extraneuronal space . The increased levels of these neurotransmitters can lead to various physiological effects, depending on the specific neural pathways involved .

Biochemical Pathways

For example, dopamine is involved in controlling emotional behavior, initiating and controlling fine movement, and controlling the hypothalamic-pituitary endocrine system .

Pharmacokinetics

It is known that similar compounds are readily absorbed from the gastrointestinal tract . The metabolism of these compounds is primarily hepatic, involving enzymes such as CYP3A and CYP2D6 .

Result of Action

The molecular and cellular effects of 5-Methyl-2-phenylmorpholine’s action are largely dependent on its interaction with its targets and the specific neural pathways involved. For example, its action on the dopamine transporter can lead to increased dopamine levels, which can have various effects on emotional behavior, movement control, and endocrine regulation .

Propriétés

IUPAC Name |

5-methyl-2-phenylmorpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-9-8-13-11(7-12-9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQHGEOIBMBXJGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC(CN1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601342176 | |

| Record name | Isophenmetrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601342176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-2-phenylmorpholine | |

CAS RN |

80123-66-6 | |

| Record name | Isophenmetrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080123666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isophenmetrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601342176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOPHENMETRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UA7BGB6LZ3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-isopropylphenyl)-2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/no-structure.png)

![(Z)-N-(3-allyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B2794692.png)

![2-{[(4-fluorophenyl)sulfonyl]anilino}-N-(4-methoxyphenyl)acetamide](/img/structure/B2794694.png)

![6-[(3,4-dichlorophenyl)methyl]-3-sulfanylidene-2H-1,2,4-triazin-5-one](/img/structure/B2794697.png)

![2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2794698.png)

![Ethyl 4-[(15S)-12,14-dioxo-10-phenyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoate](/img/structure/B2794699.png)

![N-(2-ethoxyphenyl)-N'-[1-(propylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea](/img/structure/B2794700.png)

![3,5-Dinitrobenzoic acid; [(4-cyanophenyl)sulfanyl]methanimidamide](/img/structure/B2794701.png)